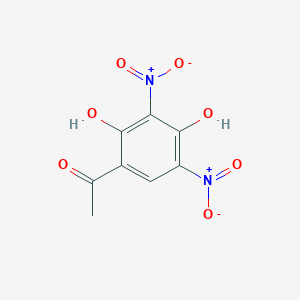
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O7 It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone can be synthesized through the nitration of 2,4-dihydroxyacetophenone. The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxy-3,5-dinitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone
Comparison
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
54917-82-7 |
|---|---|
Molecular Formula |
C8H6N2O7 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O7/c1-3(11)4-2-5(9(14)15)8(13)6(7(4)12)10(16)17/h2,12-13H,1H3 |
InChI Key |
QDLZDWNEBVTPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















